molecular formula C31H34O4P2Pd B136425 Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) CAS No. 149796-59-8

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)

Cat. No.: B136425
CAS No.: 149796-59-8
M. Wt: 639.0 g/mol
InChI Key: AXLVIMJWRWLVAX-UHFFFAOYSA-N
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Description

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is a coordination complex with the molecular formula C31H32O4P2Pd. It is commonly used as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis. This compound is known for its ability to facilitate carbon-carbon and carbon-heteroatom bond formation, making it a valuable tool in synthetic chemistry .

Mechanism of Action

Target of Action

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

This compound acts as a catalyst by providing an alternative reaction pathway with a lower activation energy . It interacts with its targets through coordination chemistry, where it forms complexes with the reactants, facilitating their interaction .

Biochemical Pathways

The specific biochemical pathways affected by Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) depend on the nature of the reaction it is catalyzing. For instance, it can be used to catalyze cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

Its solubility in various solvents and stability under different conditions are important factors that influence its effectiveness as a catalyst .

Result of Action

The result of the action of Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is the successful catalysis of the reaction it is involved in. This leads to the formation of the desired products with higher efficiency and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) can be synthesized through the reaction of palladium acetate with 1,3-bis(diphenylphosphino)propane in an appropriate solvent such as acetic acid or chloroform. The reaction typically involves mixing the reagents under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of palladium acetate and 1,3-bis(diphenylphosphino)propane, maintaining strict control over reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) is unique due to its specific ligand structure, which provides a distinct bite angle and coordination environment. This uniqueness enhances its catalytic efficiency and selectivity in various organic transformations .

Properties

IUPAC Name

acetic acid;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2C2H4O2.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*1-2(3)4;/h1-12,14-21H,13,22-23H2;2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLVIMJWRWLVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O4P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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